molecular formula C11H10Cl2O3 B14546377 Benzoic acid, 5-chloro-2-[(3-chloro-2-butenyl)oxy]- CAS No. 62176-26-5

Benzoic acid, 5-chloro-2-[(3-chloro-2-butenyl)oxy]-

Cat. No.: B14546377
CAS No.: 62176-26-5
M. Wt: 261.10 g/mol
InChI Key: GNVLWQJQBWGUCN-UHFFFAOYSA-N
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Description

Benzoic acid, 5-chloro-2-[(3-chloro-2-butenyl)oxy]- is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a benzoic acid core substituted with chlorine atoms and an oxy group linked to a chlorobutenyl chain. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 5-chloro-2-[(3-chloro-2-butenyl)oxy]- typically involves the chlorination of benzoic acid derivatives followed by etherification. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the etherification step may involve the use of alkyl halides under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and etherification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are often employed to facilitate the reactions and improve efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzoic acid, 5-chloro-2-[(3-chloro-2-butenyl)oxy]- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 5-chloro-2-[(3-chloro-2-butenyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by disrupting their cellular processes. It may also interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    Benzoic Acid, 3-Chloro-: Similar structure with a chlorine atom at the 3-position.

    Benzoic Acid, 5-Chloro-2-Hydroxy-: Contains a hydroxyl group at the 2-position instead of the oxy group linked to a chlorobutenyl chain.

    Benzoic Acid, 3,5-Dichloro-2-Hydroxy-: Contains two chlorine atoms and a hydroxyl group.

Uniqueness: Benzoic acid, 5-chloro-2-[(3-chloro-2-butenyl)oxy]- is unique due to its specific substitution pattern and the presence of the chlorobutenyl chain. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

62176-26-5

Molecular Formula

C11H10Cl2O3

Molecular Weight

261.10 g/mol

IUPAC Name

5-chloro-2-(3-chlorobut-2-enoxy)benzoic acid

InChI

InChI=1S/C11H10Cl2O3/c1-7(12)4-5-16-10-3-2-8(13)6-9(10)11(14)15/h2-4,6H,5H2,1H3,(H,14,15)

InChI Key

GNVLWQJQBWGUCN-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC1=C(C=C(C=C1)Cl)C(=O)O)Cl

Origin of Product

United States

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